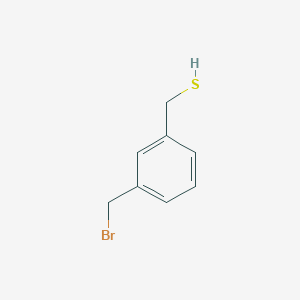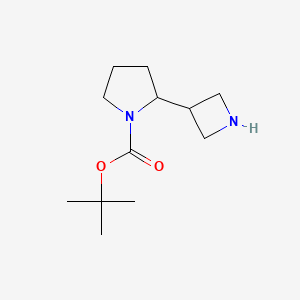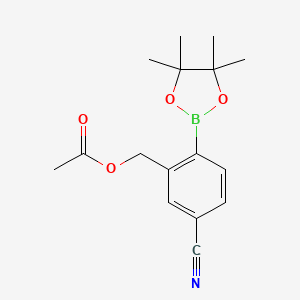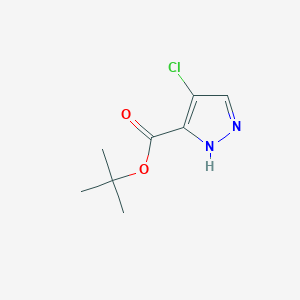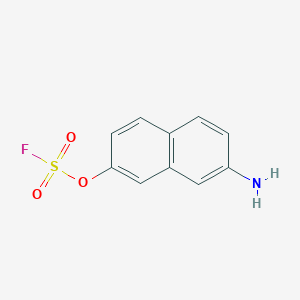
7-Aminonaphthalen-2-yl sulfurofluoridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Aminonaphthalen-2-yl sulfurofluoridate: is a fluorophore used in various scientific experiments. It is known for its unique properties, including its ability to emit fluorescence, making it valuable in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 7-Aminonaphthalen-2-yl sulfurofluoridate involves several steps. One common method includes the reaction of 7-aminonaphthalen-2-ol with fluorosulfonic acid. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound often involves continuous flow synthesis. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield. The use of palladium-catalyzed formylation of phenol-derived aryl fluorosulfonates is a notable example of an industrial approach .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Aminonaphthalen-2-yl sulfurofluoridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-2-yl derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorosulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed.
Major Products: The major products formed from these reactions include various substituted naphthalen-2-yl derivatives, which have applications in different fields of research and industry .
Applications De Recherche Scientifique
Chemistry: In chemistry, 7-Aminonaphthalen-2-yl sulfurofluoridate is used as a fluorescent probe to study molecular interactions and reaction mechanisms. Its fluorescence properties make it an excellent tool for tracking and analyzing chemical processes .
Biology: In biological research, the compound is used for imaging and tracking biological molecules. Its ability to emit fluorescence allows researchers to visualize cellular processes and interactions in real-time .
Medicine: In medicine, this compound is used in diagnostic imaging. Its fluorescence properties enable the detection of specific biomolecules, aiding in the diagnosis of various diseases .
Industry: In industrial applications, the compound is used in the development of fluorescent dyes and sensors. Its stability and fluorescence make it suitable for use in various industrial processes .
Mécanisme D'action
The mechanism of action of 7-Aminonaphthalen-2-yl sulfurofluoridate involves its interaction with specific molecular targets. The compound’s fluorescence is activated upon binding to target molecules, allowing for the visualization of these interactions. The pathways involved include the excitation of electrons in the compound, leading to the emission of light at specific wavelengths .
Comparaison Avec Des Composés Similaires
- 7-Aminonaphthalen-2-yl fluoranesulfonate
- 6-Aminonaphthalen-2-yl sulfurofluoridate
- Hemicyanine dyes
Comparison: 7-Aminonaphthalen-2-yl sulfurofluoridate stands out due to its unique fluorescence properties, which are more stable and resistant to environmental changes compared to similar compounds. Hemicyanine dyes, for example, have good fluorescence properties but are more sensitive to pH and biological toxicity .
By understanding the unique properties and applications of this compound, researchers and industry professionals can leverage its potential in various fields, from scientific research to industrial applications.
Propriétés
Formule moléculaire |
C10H8FNO3S |
|---|---|
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
2-amino-7-fluorosulfonyloxynaphthalene |
InChI |
InChI=1S/C10H8FNO3S/c11-16(13,14)15-10-4-2-7-1-3-9(12)5-8(7)6-10/h1-6H,12H2 |
Clé InChI |
MKZDTVDPKBMVAE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CC(=C2)OS(=O)(=O)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol](/img/structure/B12942952.png)
![(3AR,5R,6aR)-2-((benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B12942975.png)
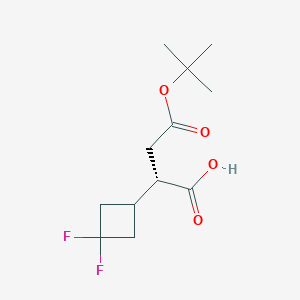
![(S)-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B12942983.png)

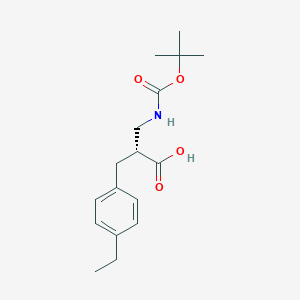
![2-(5-Methylpyridin-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12942994.png)
![(3R,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B12943002.png)
